Pentanamide, 5-cyano-
Overview
Description
Pentanamide, 5-cyano-, also known as 5-Cyanopentanamide, is a chemical substance with the molecular formula C6H10N2O . It is an important intermediate in various chemical reactions . The substance is an hydration product of adiponitrile, a dinitrile and an important precursor to the polymer nylon 66 .
Synthesis Analysis
The synthesis of Pentanamide, 5-cyano- and its derivatives has been a subject of research. For instance, a series of novel 5-cyano-2,4,6-substituted pyrimidine derivatives containing acrylamide group were designed, synthesized, and evaluated for their antitumor activity . Another study describes a process for obtaining 5-cyanophthalide, an intermediate used for the synthesis of citalopram and its active enantiomer S(+) citalopram .Molecular Structure Analysis
The molecular structure of Pentanamide, 5-cyano- is represented by the formula C6H10N2O . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of (2R)-5-cyano-2-[(3-acetamidophenyl)formamido]pentanamide have been created .Chemical Reactions Analysis
The chemical reactivity of Pentanamide, 5-cyano- has been studied in various contexts. For example, a research describes the preparation of mixtures of new halogen-substituted phenol derivatives and their effects due to linkages with a fatty amide (pentanamide). The molecules were optimized using DFT, and the vibrational and electronic analysis was done subsequently .Physical And Chemical Properties Analysis
Pentanamide, 5-cyano- has several physical and chemical properties. It is a white shiny powder or flakes . It has a melting point of 101-106 °C, a boiling point of 189.55°C, and a density of 0.8735 . It is soluble in water (almost transparency) .Scientific Research Applications
Polymer Synthesis and Properties :
- Pentanamide derivatives like 4,4'-azobis(4-cyano-N,N'-dioctadecyl)pentanamide have been used in the synthesis of amphiphilic polymers, which show significant solution properties in water and can form multimolecular micelles (Winnik et al., 1992).
Crystallography and Material Characterization :
- The structural analysis of compounds like 5-Chloro-N-(4-nitrophenyl)pentanamide using X-ray powder diffraction methods contributes to understanding molecular structures and properties (Qing Wang et al., 2015).
Chemical Reactions and Mechanisms :
- Research has been conducted on the transformation of primary carboxamides like pentanamide through reactions with lead tetraacetate, leading to the formation of acylamines (Acott et al., 1968).
Antitumor Properties :
- Studies on nicotinamide derivatives synthesized from pentamide derivatives reveal significant in vitro antitumor properties, indicating potential therapeutic applications (Girgis et al., 2006).
Biomedical Applications :
- Pentanamide derivatives have been utilized in the development of electrochemical microsensors for in vivo monitoring of biomarkers like H2O2 in the brain, showcasing their utility in medical diagnostics (Luo et al., 2022).
Organic Synthesis :
- In the field of organic chemistry, pentanamide has been used in the synthesis of various compounds, demonstrating its versatility as a building block (Savel'ev et al., 2016).
Material Science and Engineering :
- The study and characterization of conducting block copolymers, where pentanamide derivatives play a critical role, contribute to the advancement of material science (Alkan et al., 2001).
Agricultural Applications :
- Research on the role of pentanamide as a volatile substance in rice grains offers insights into pest control strategies in agriculture (Zhang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5-cyanopentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-5-3-1-2-4-6(8)9/h1-4H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUDGZXKOFPLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074730 | |
Record name | Pentanamide, 5-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanamide, 5-cyano- | |
CAS RN |
2304-58-7 | |
Record name | 5-Cyanopentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanamide, 5-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanamide, 5-cyano- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanamide, 5-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyanopentanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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